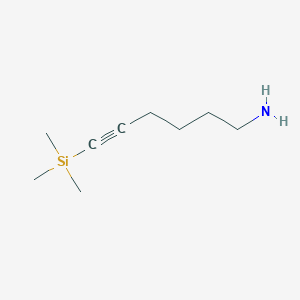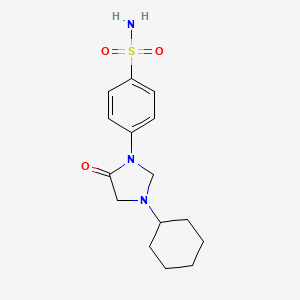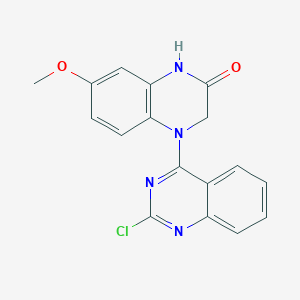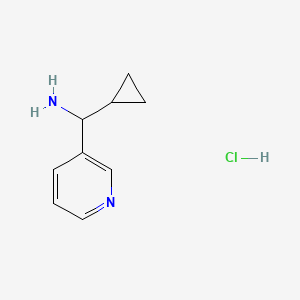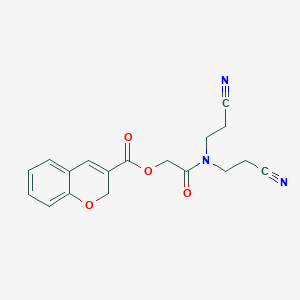
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One possible route includes the condensation of 2H-chromene-3-carboxylic acid with 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new chromene derivatives with enhanced biological activities.
Biology
In biological research, 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to the chromene moiety’s inherent fluorescence.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene moiety can intercalate with DNA, while the cyanoethyl groups may form hydrogen bonds or electrostatic interactions with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl chloride: Another precursor used in the synthesis.
Quinone derivatives: Products of oxidation reactions involving the chromene moiety.
Uniqueness
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of both the chromene and cyanoethyl functionalities, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C18H17N3O4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
[2-[bis(2-cyanoethyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17N3O4/c19-7-3-9-21(10-4-8-20)17(22)13-25-18(23)15-11-14-5-1-2-6-16(14)24-12-15/h1-2,5-6,11H,3-4,9-10,12-13H2 |
InChIキー |
USSNWHNBUMMCDA-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)N(CCC#N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


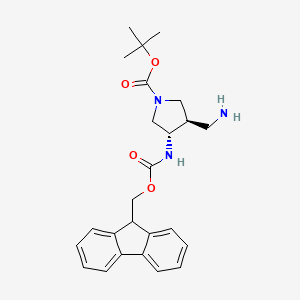
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)
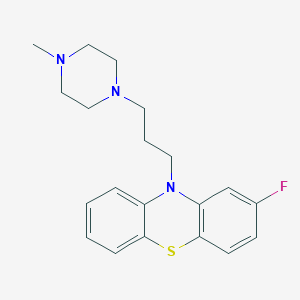
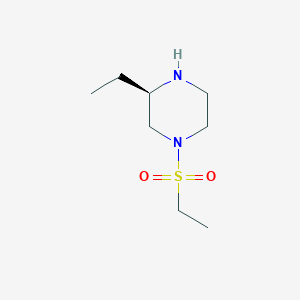
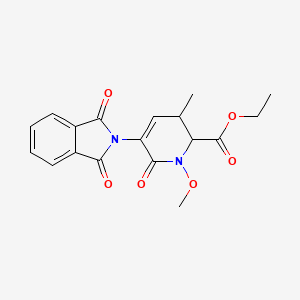
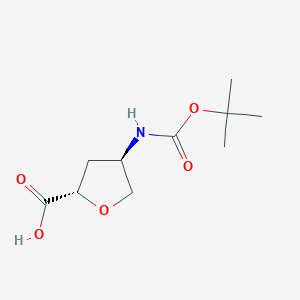
![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)
